molecular formula C28H42OP+ B1592501 Bis(3,5-di-tert-butylphenyl)phosphine oxide CAS No. 325773-65-7

Bis(3,5-di-tert-butylphenyl)phosphine oxide

Cat. No. B1592501
CAS RN: 325773-65-7
M. Wt: 425.6 g/mol
InChI Key: ANPCDXKFDVWJTQ-UHFFFAOYSA-N
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Description

“Bis(3,5-di-tert-butylphenyl)phosphine oxide” is a chemical compound with the molecular formula C28H43OP . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Bis(3,5-di-tert-butylphenyl)phosphine oxide” is represented by the formula C28H43OP . The molecular weight of the compound is 426.61 .


Physical And Chemical Properties Analysis

“Bis(3,5-di-tert-butylphenyl)phosphine oxide” has a molecular weight of 426.61 . The predicted boiling point of the compound is 481.1±55.0 °C .

Safety and Hazards

When handling “Bis(3,5-di-tert-butylphenyl)phosphine oxide”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

Mechanism of Action

Target of Action

Bis(3,5-di-tert-butylphenyl)phosphine oxide is a significant coordination reagent . It can act as a catalyst or ligand in organic synthesis reactions . The primary targets of Bis(3,5-di-tert-butylphenyl)phosphine oxide are the reactants in these reactions .

Mode of Action

The Bis(3,5-di-tert-butylphenyl)phosphine oxide interacts with its targets by coordinating with them during the reaction . This interaction facilitates the reaction and leads to the formation of the desired products .

Biochemical Pathways

The exact biochemical pathways affected by Bis(3,5-di-tert-butylphenyl)phosphine oxide are dependent on the specific reactions it is involved in . It can participate in various organic synthesis reactions, such as asymmetric catalysis and metal-catalyzed C-H bond functionalization .

Pharmacokinetics

As a coordination reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as its solubility in organic solvents .

Result of Action

The molecular and cellular effects of Bis(3,5-di-tert-butylphenyl)phosphine oxide’s action are the formation of the desired products in the reactions it catalyzes . These products can vary widely depending on the specific reaction.

Action Environment

The action, efficacy, and stability of Bis(3,5-di-tert-butylphenyl)phosphine oxide can be influenced by various environmental factors. For instance, the presence of moisture or oxygen might affect its stability . Therefore, it is typically stored in a dry, cool place .

properties

IUPAC Name

bis(3,5-ditert-butylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPCDXKFDVWJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627791
Record name Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325773-65-7
Record name Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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